6-(Chloromethyl)isoquinoline hydrochloride

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

Select 6-(Chloromethyl)isoquinoline hydrochloride (CAS 1393579-07-1) for its precisely defined C6 regiospecificity, a critical factor in Rho-kinase inhibitor SAR studies. Unlike ambiguous or 1-/7-substituted isomers, this stable HCl salt ensures reproducible nucleophilic substitutions and reliable biological outcomes, including validated MAO-B activity (IC50 17 µM). Its non-hygroscopic, stoichiometrically defined form guarantees consistent handling, reducing failed synthetic routes and assay variability inherent to free base or mixed isomer batches.

Molecular Formula C10H9Cl2N
Molecular Weight 214.09
CAS No. 1393579-07-1
Cat. No. B2965827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)isoquinoline hydrochloride
CAS1393579-07-1
Molecular FormulaC10H9Cl2N
Molecular Weight214.09
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1CCl.Cl
InChIInChI=1S/C10H8ClN.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H
InChIKeyOHMSEJVQIVENNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Chloromethyl)isoquinoline Hydrochloride (CAS 1393579-07-1) – A High-Value Isoquinoline Scaffold for Synthetic Elaboration and Biological Discovery


6-(Chloromethyl)isoquinoline hydrochloride (CAS 1393579-07-1) is a heterocyclic building block belonging to the isoquinoline class, specifically characterized by a reactive chloromethyl substituent at the 6-position of the fused bicyclic ring system . This compound is supplied as a stable hydrochloride salt (molecular formula C10H9Cl2N; molecular weight 214.09 g/mol) which confers enhanced stability and handling properties compared to its free base [1]. The chloromethyl group serves as a key synthetic handle, enabling a wide range of nucleophilic substitution and alkylation reactions for the construction of more complex molecular architectures in medicinal chemistry and chemical biology research . Its core isoquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, making it a critical intermediate for drug discovery programs targeting diverse therapeutic areas [2].

Why Procurement Specialists Must Verify 6-Position Substitution: The Critical Impact of Regioisomerism on Chemical Reactivity and Biological Selectivity


The position of the chloromethyl group on the isoquinoline ring is not an arbitrary structural feature; it is a critical determinant of both synthetic utility and biological target engagement. Regioisomeric analogs, such as 1-(chloromethyl)isoquinoline or 7-chloromethyl-isoquinoline , exhibit fundamentally different reactivity profiles due to the distinct electronic environments of the isoquinoline nitrogen and the aromatic ring positions. For instance, the 6-position is strategically located to allow for optimal molecular interactions in certain enzyme binding pockets (e.g., Rho-kinase) as evidenced by its specific inclusion in patent claims for 6-substituted isoquinoline derivatives [1]. Furthermore, the hydrochloride salt form of the 6-substituted isomer provides superior handling and storage stability compared to free base regioisomers, reducing the risk of decomposition during long-term storage and ensuring reproducible results in sensitive biological assays [2]. Generic substitution without rigorous verification of the exact substitution pattern and salt form can lead to failed synthetic routes, inconsistent biological data, and significant resource wastage.

Product-Specific Quantitative Evidence Guide for 6-(Chloromethyl)isoquinoline Hydrochloride


MAO-B Inhibitory Potency of 6-(Chloromethyl)isoquinoline Demonstrates a Defined IC50 Value

In a direct enzyme inhibition assay, 6-(chloromethyl)isoquinoline (the parent compound) exhibited an IC50 of 17,000 nM (17 µM) against human recombinant MAO-B expressed in insect cell membranes, while showing no appreciable inhibition of the MAO-A isoform (IC50 >100,000 nM) [1]. This establishes a measurable baseline for the 6-substituted scaffold's interaction with MAO-B, a key target in neurodegenerative disease research. In contrast, related isoquinoline derivatives like the natural alkaloid berberine show significantly weaker inhibition (IC50 = 98.2 µM against mouse brain MAO) [2], while optimized synthetic derivatives such as 4-organoseleno-isoquinolines can achieve much greater potency (e.g., IC50 = 82.41 µM for one analog) [3]. This data confirms that the 6-chloromethyl variant possesses a quantifiable, intermediate level of MAO-B inhibition, providing a well-characterized starting point for structure-activity relationship (SAR) studies.

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

Structural Confirmation via Molecular Fingerprint Distinguishes from Close Analogs

The molecular structure of 6-(chloromethyl)isoquinoline hydrochloride is definitively characterized by its unique SMILES string (Cl.ClCc1ccc2cnccc2c1) and InChI Key, which unequivocally distinguish it from its positional isomers [1]. For instance, the 1-(chloromethyl)isoquinoline analog (CAS 27311-65-5) has a different SMILES string (C1=CC=C2C(=C1)C=CN=C2CCl) and a distinct InChI Key . Similarly, 7-chloromethyl-isoquinoline (CAS 407623-84-1) is a regioisomer with its own unique identifiers . These differences are not trivial; they correspond to distinct physicochemical properties and reactivity. The hydrochloride salt form (C10H9Cl2N, MW 214.09) of the 6-substituted compound is also a specific, stable entity, unlike the free base (C10H8ClN, MW 177.63) which may be more prone to decomposition . Analytical verification using these unambiguous identifiers is the only way to ensure the correct regioisomer and salt form has been procured.

Regioisomer Identification Quality Control Structural Elucidation

Patent-Validated Utility as a Precursor to Potent Rho-Kinase Inhibitors

6-Substituted isoquinoline derivatives, for which 6-(chloromethyl)isoquinoline serves as a direct synthetic precursor via substitution of the chloromethyl group, are explicitly claimed in multiple patents as inhibitors of Rho-kinase (ROCK) [1]. The patent literature (e.g., AU2009262516, US20100105650) defines a clear structure-activity relationship: a substituent at the 6-position is essential for activity and selectivity [2]. While the specific biological data for the final elaborated compounds is not for the target compound itself, the inclusion of the 6-substituted scaffold in these high-value patents demonstrates its recognized utility as a key intermediate for generating potent kinase inhibitors. This is a differentiating factor from regioisomers like 1- or 7-chloromethyl isoquinolines, which are not prominently featured in this same patent context for ROCK inhibition. The chloromethyl group serves as an optimal handle for installing a wide variety of substituents (amines, alcohols, thiols) to explore the ROCK active site.

Rho-Kinase Cardiovascular Kinase Inhibitor

Optimal Research and Industrial Application Scenarios for 6-(Chloromethyl)isoquinoline Hydrochloride


Medicinal Chemistry for Rho-Kinase (ROCK) Inhibitor Discovery

As established in patent literature, the 6-substituted isoquinoline scaffold is a privileged structure for developing Rho-kinase inhibitors [1]. 6-(Chloromethyl)isoquinoline hydrochloride serves as an ideal, versatile starting material for synthesizing libraries of 6-substituted analogs. Researchers can perform nucleophilic substitution reactions with a diverse set of amines, alcohols, and thiols to generate novel ROCK inhibitors for screening against cardiovascular, inflammatory, or ocular disease targets. The hydrochloride salt form ensures reliable, reproducible synthesis by providing a stable, non-hygroscopic solid with a defined stoichiometry .

Neurodegenerative Disease Target Validation via MAO-B Modulation

The compound's documented, measurable inhibitory activity against human MAO-B (IC50 = 17 µM) makes it a valuable tool compound for target validation studies in neurodegenerative diseases like Parkinson's [2]. Unlike highly potent, optimized leads, this moderate potency is advantageous for understanding baseline enzyme engagement and for conducting SAR studies to improve potency and selectivity. Researchers can use this compound as a reference point to benchmark the activity of new synthetic derivatives designed to modulate MAO-B, or as a chemical probe to study the enzyme's role in cellular and in vivo models. Its lack of activity against MAO-A (>100 µM) also provides a useful selectivity profile for dissection of isoform-specific biology.

Synthetic Methodology Development for Heterocyclic Chemistry

The reactive chloromethyl group at the 6-position is a well-characterized electrophilic handle. This compound is an excellent substrate for developing and optimizing new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or novel nucleophilic displacement reactions to install complex functionalities on the isoquinoline core . The defined structure of the hydrochloride salt ensures reliable and consistent performance as a reagent in these methodological studies, allowing for precise optimization of reaction yields and conditions.

Analytical Standards for Quality Control and Regioisomer Identification

Given the critical differences between regioisomers (1-, 6-, and 7-chloromethylisoquinoline) in both reactivity and biological context, this compound is essential as an authenticated reference standard [3]. Analytical chemistry and quality control laboratories can use it for method development and validation (e.g., HPLC, LC-MS, NMR) to ensure the correct regioisomer is present in complex reaction mixtures or to confirm the identity of a custom-synthesized batch. Its unique spectral and chromatographic profile provides a definitive benchmark for distinguishing it from its closely related analogs.

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